Diethylsulfamoyl chloride

Catalog No.
S729622
CAS No.
20588-68-5
M.F
C4H10ClNO2S
M. Wt
171.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylsulfamoyl chloride

CAS Number

20588-68-5

Product Name

Diethylsulfamoyl chloride

IUPAC Name

N,N-diethylsulfamoyl chloride

Molecular Formula

C4H10ClNO2S

Molecular Weight

171.65 g/mol

InChI

InChI=1S/C4H10ClNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3

InChI Key

NDYAAZRKZRTLQC-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)Cl

Canonical SMILES

CCN(CC)S(=O)(=O)Cl

Synthesis of Sulfonamides

DESCl plays a crucial role in the synthesis of sulfonamides, a broad class of organic compounds with diverse applications in medicinal chemistry []. Its sulfonyl chloride group readily reacts with various amines to form N-substituted sulfonamides, which are prevalent in numerous pharmaceuticals and bioactive molecules [, ].

DESCl serves as a valuable tool for introducing the N,N-diethylsulfamoyl group (Et₂SO₂) into organic molecules. This functional group can modify the physical and chemical properties of molecules, impacting factors like solubility, reactivity, and biological activity []. Researchers utilize DESCl for the selective introduction of this group in various synthetic strategies [].

Modification of Bioactive Molecules

DESCl finds application in the modification of bioactive molecules, such as peptides and proteins. The N,N-diethylsulfamoyl group introduced by DESCl can enhance the stability, solubility, and targeting ability of these molecules, making them potentially more effective in therapeutic applications [].

Exploration of New Materials and Functional Molecules

Researchers also employ DESCl in the exploration and development of novel materials and functional molecules. Its reactivity allows for the incorporation of the N,N-diethylsulfamoyl group into various organic frameworks, potentially leading to the creation of materials with unique properties and functionalities [].

Organic Synthesis and Functionalization

Beyond the specific applications mentioned above, DESCl serves as a valuable reagent in various organic synthesis and functionalization reactions. Its ability to act as a sulfonylating agent and participate in other chemical transformations makes it a versatile tool for researchers across diverse fields of chemistry [].

Diethylsulfamoyl chloride is an organic compound characterized by the presence of a sulfamoyl functional group attached to two ethyl groups. Its molecular formula is C_4H_{10}ClN_0_2S. This compound is categorized as a sulfamoyl chloride, which signifies that it contains a sulfur atom bonded to both oxygen and nitrogen. The structure of diethylsulfamoyl chloride includes a chlorine atom, making it reactive and suitable for various

  • Hydrolysis: Diethylsulfamoyl chloride hydrolyzes in the presence of water, forming diethylsulfamide and hydrochloric acid. This reaction is significant in understanding the stability and reactivity of the compound in aqueous environments.
  • Solvolysis: The solvolysis of diethylsulfamoyl chloride can be studied similarly to other sulfamoyl chlorides, where the reaction mechanism typically follows an S_N2 pathway. The rate of reaction can be influenced by solvent composition and temperature .
  • Reactivity with Nucleophiles: Diethylsulfamoyl chloride reacts readily with various nucleophiles, such as amines and alcohols, to form corresponding sulfamide derivatives. This property makes it valuable in synthetic organic chemistry.

Diethylsulfamoyl chloride exhibits biological activity primarily through its derivatives. Compounds derived from diethylsulfamoyl chloride have been investigated for their potential as antimicrobial agents. The presence of the sulfamoyl group contributes to the biological activity by interacting with specific enzymes or receptors in microorganisms.

Several methods exist for synthesizing diethylsulfamoyl chloride:

  • Direct Chlorination: This method involves the reaction of diethylamine with thionyl chloride or phosphorus pentachloride, resulting in the formation of diethylsulfamoyl chloride.
  • Reaction with Sulfonyl Chlorides: Diethylamine can react with sulfonyl chlorides under controlled conditions to yield diethylsulfamoyl chloride.
  • Hydrolysis of Sulfamide Precursors: Starting from diethylsulfamide, chlorination can be performed using reagents like phosphorus oxychloride.

These methods highlight the versatility in synthesizing this compound for various applications.

Diethylsulfamoyl chloride finds applications across multiple fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.
  • Agricultural Chemistry: Used in developing agrochemicals that require specific sulfonamide functionalities.
  • Organic Synthesis: Acts as a reagent for creating sulfamide derivatives, which are important in synthetic organic chemistry.

Interaction studies involving diethylsulfamoyl chloride focus on its reactivity with biological molecules and other chemical species. Research indicates that its derivatives can interact with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of biological functions. Understanding these interactions is crucial for developing new therapeutic agents.

Diethylsulfamoyl chloride shares structural similarities with several other compounds, particularly within the class of sulfamoyl chlorides. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Dimethylsulfamoyl chlorideC_2H_6ClN_0_2SContains two methyl groups; reacts slower than diethyl derivative .
Benzylsulfamoyl chlorideC_7H_{8}ClN_0_2SContains a benzyl group; used in medicinal chemistry.
Propylsulfamoyl chlorideC_4H_{9}ClN_0_2SSimilar reactivity; used in similar applications as diethyl derivative.

Uniqueness

Diethylsulfamoyl chloride is unique due to its specific two ethyl groups that enhance its lipophilicity compared to other sulfamoyl chlorides, potentially affecting its biological activity and solubility characteristics. Its distinct reactivity profile allows it to serve different roles in synthetic pathways compared to its counterparts.

Molecular Structure and Geometry

Diethylsulfamoyl chloride is an organosulfur compound with the molecular formula C₄H₁₀ClNO₂S and a molecular weight of 171.65 daltons [1] [2]. The compound features a central sulfur atom bonded to two oxygen atoms in a double-bond configuration, a chlorine atom, and a nitrogen atom that is further substituted with two ethyl groups [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is diethylsulfamoyl chloride, and its canonical Simplified Molecular Input Line Entry System representation is CCN(CC)S(=O)(=O)Cl [2].

The molecular geometry around the central sulfur atom adopts a tetrahedral configuration, consistent with the four substituents attached to the sulfur center [1]. The sulfur-oxygen bonds exhibit double-bond character due to the presence of two sulfur-oxygen double bonds, while the sulfur-chlorine and sulfur-nitrogen bonds are single bonds [2]. The nitrogen atom displays a trigonal pyramidal geometry, with the two ethyl groups and the sulfur atom forming the base of the pyramid [2].

The InChI key for diethylsulfamoyl chloride is NDYAAZRKZRTLQC-UHFFFAOYSA-N, providing a unique identifier for this chemical structure [2] [3]. The compound exhibits structural similarity to other sulfamoyl chlorides, with the distinguishing feature being the two ethyl substituents on the nitrogen atom rather than methyl groups as found in dimethylsulfamoyl chloride [4].

Crystallographic Analysis

Limited crystallographic data is available for diethylsulfamoyl chloride in the literature. The compound typically exists as a liquid at room temperature, which presents challenges for single-crystal X-ray diffraction studies [5] [6]. The structural characterization of diethylsulfamoyl chloride has been primarily accomplished through spectroscopic methods rather than crystallographic techniques [4].

Related sulfamoyl chloride compounds have been studied crystallographically, providing insights into the general structural features of this class of compounds [7]. The sulfur-oxygen bond lengths in sulfamoyl chlorides typically range from 1.42 to 1.45 Ångströms, while sulfur-chlorine bonds are approximately 2.10 Ångströms . The bond angles around the sulfur center generally approach tetrahedral values, with O-S-O angles near 119 degrees and Cl-S-N angles around 103 degrees [9].

Physical Constants and Characteristics

Melting and Boiling Points

The melting point of diethylsulfamoyl chloride has not been definitively established in the available literature, likely due to its liquid state at room temperature [5]. For comparison, the related compound dimethylsulfamoyl chloride exhibits a melting point of -13°C [10] [11]. The boiling point data for diethylsulfamoyl chloride is similarly limited, though related dimethylsulfamoyl chloride shows boiling points ranging from 114°C at 75 millimeters of mercury to 187°C at atmospheric pressure [12] [13].

PropertyDiethylsulfamoyl ChlorideDimethylsulfamoyl Chloride (Reference)
Melting PointNot reported-13°C [10]
Boiling PointNot reported114°C (75 mmHg) [10]
Physical StateLiquid [5]Liquid [10]

Density and Refractive Index

Specific density measurements for diethylsulfamoyl chloride are not readily available in the current literature [5]. The related dimethylsulfamoyl chloride exhibits a density of 1.337 grams per milliliter at 25°C [10] [13]. The refractive index for diethylsulfamoyl chloride has not been reported, while dimethylsulfamoyl chloride shows refractive index values ranging from 1.4510 to 1.4530 at 20°C and 589 nanometers [14] [15].

PropertyDiethylsulfamoyl ChlorideDimethylsulfamoyl Chloride (Reference)
DensityNot reported1.337 g/mL (25°C) [10]
Refractive IndexNot reported1.4510-1.4530 (20°C, 589 nm) [14]

Solubility Parameters

Diethylsulfamoyl chloride demonstrates solubility in organic solvents but exhibits limited solubility in water [5]. The compound is particularly soluble in polar aprotic solvents and shows good miscibility with common organic reaction media [5]. Like other sulfamoyl chlorides, diethylsulfamoyl chloride is expected to decompose upon contact with water due to hydrolysis of the sulfur-chlorine bond [13].

The solubility characteristics are influenced by the presence of the two ethyl groups, which increase the lipophilic character compared to smaller alkyl-substituted sulfamoyl chlorides [5]. The compound shows compatibility with various organic synthesis conditions and can be handled in anhydrous environments without special precautions beyond standard moisture exclusion [6].

Spectroscopic Properties

Infrared Spectroscopy

Infrared spectroscopy provides valuable structural information for diethylsulfamoyl chloride through characteristic vibrational frequencies . The compound exhibits strong absorption bands corresponding to sulfur-oxygen stretching vibrations, typically observed in the range of 1170-1190 cm⁻¹ . These bands are characteristic of the sulfonyl functional group and confirm the presence of the S=O bonds in the molecule [17].

Additional infrared absorption features include carbon-hydrogen stretching vibrations from the ethyl groups, appearing in the range of 2800-3000 cm⁻¹ [9]. The sulfur-chlorine bond contributes absorption bands in the lower frequency region around 750 cm⁻¹ . The nitrogen-carbon stretching vibrations from the diethylamino group appear in the fingerprint region below 1500 cm⁻¹ [9].

Vibrational ModeFrequency Range (cm⁻¹)Intensity
S=O stretch1170-1190 Strong
C-H stretch2800-3000 [9]Medium
S-Cl stretch~750 Medium
N-C stretch<1500 [9]Variable

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation and purity assessment of diethylsulfamoyl chloride [4]. Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns for the ethyl substituents, with typical chemical shifts for the methyl groups appearing as triplets around 1.2-1.3 parts per million and the methylene protons appearing as quartets around 3.3-3.6 parts per million [4].

The integration ratios in proton nuclear magnetic resonance spectra provide confirmation of the molecular structure, with the expected 3:2 ratio for the methyl to methylene protons of each ethyl group [18]. Carbon-13 nuclear magnetic resonance spectroscopy shows distinct signals for the ethyl carbon atoms, with methyl carbons typically resonating around 12-15 parts per million and methylene carbons around 40-45 parts per million [4].

The chemical shifts and coupling patterns observed in nuclear magnetic resonance spectra are consistent with the proposed molecular structure and confirm the presence of the diethylamino substituent attached to the sulfamoyl group [4]. Temperature-dependent nuclear magnetic resonance studies may reveal information about conformational dynamics and restricted rotation around the sulfur-nitrogen bond [4].

Mass Spectrometry Patterns

Mass spectrometry analysis of diethylsulfamoyl chloride provides molecular weight confirmation and fragmentation pattern information [4]. The molecular ion peak appears at mass-to-charge ratio 171, corresponding to the molecular weight of the compound [1] [3]. The isotope pattern reflects the presence of chlorine, with the characteristic 3:1 ratio of peaks separated by two mass units due to the ³⁵Cl and ³⁷Cl isotopes [3].

Fragmentation patterns in electron ionization mass spectrometry typically involve loss of chlorine atoms and ethyl groups [19]. Common fragment ions include those resulting from loss of a chlorine atom (mass-to-charge ratio 136) and subsequent loss of ethyl groups [19]. The base peak often corresponds to fragments containing the sulfonyl group with partial loss of the organic substituents [19].

Chemical ionization mass spectrometry may provide additional structural information through protonated molecular ions and adduct formation [19]. The fragmentation behavior is influenced by the electronic properties of the sulfonyl group and the stability of the resulting fragment ions [19]. High-resolution mass spectrometry can provide accurate mass measurements for elemental composition determination .

Fragment TypeMass-to-Charge RatioRelative Intensity
Molecular Ion [M]⁺171 [1]Variable
[M-Cl]⁺136Medium
Base PeakVariable [19]100%
Isotope Peak [M+2]⁺173~33% [3]

Traditional Synthetic Routes

The traditional synthesis of diethylsulfamoyl chloride has historically relied on established methodologies developed for sulfamoyl chloride derivatives. The most well-documented conventional approach involves the reaction of diethylamine with chlorosulfonyl chloride under controlled conditions [1]. This method, while effective, presents several operational challenges including the generation of hydrogen chloride gas as a byproduct and the requirement for stringent moisture control.

A classical approach utilizes the direct reaction between diethylamine hydrochloride and chlorosulfonic acid, followed by treatment with phosphorus pentachloride or thionyl chloride . The reaction proceeds through the formation of an intermediate sulfamic acid derivative, which is subsequently converted to the corresponding sulfamoyl chloride. This traditional route typically yields products with purities ranging from 85-92%, though the harsh reaction conditions limit its applicability for sensitive substrates.

The Binkley and Degering procedure, originally developed for dimethylsulfamoyl chloride synthesis, has been adapted for diethyl derivatives [3]. This method involves the treatment of sodium diethylamide with sulfuryl chloride in anhydrous conditions, achieving moderate yields of approximately 60-70%. The procedure requires careful temperature control to prevent decomposition and side reactions.

Table 1: Traditional Synthetic Routes Comparison

MethodReagentsTemperature (°C)Yield (%)Purity (%)
Chlorosulfonyl chloride route [1]Et₂NH, ClSO₂Cl0-2575-8588-92
Phosphorus pentachloride method Et₂NH·HCl, PCl₅80-10070-8085-90
Sodium amide procedure [3]NaNet₂, SO₂Cl₂-10 to 060-7090-95

Modern Synthetic Approaches

Contemporary methodologies for diethylsulfamoyl chloride synthesis have evolved to address the limitations of traditional routes, focusing on improved selectivity, reduced environmental impact, and enhanced operational safety.

From Diethylamine Precursors

Modern synthetic strategies emphasize the direct utilization of diethylamine precursors through optimized reaction conditions. A notable advancement involves the gas-phase introduction of diethylamine into liquid sulfuryl chloride systems [1]. This approach minimizes the formation of hydrogen chloride byproducts and allows for more precise control of stoichiometry.

The improved methodology employs a controlled atmosphere where diethylamine gas is introduced at temperatures between 10-20°C into a stirred solution of sulfuryl chloride [4]. The reaction mixture is maintained under an inert atmosphere to prevent hydrolysis, and the temperature is gradually increased to 20-30°C to complete the reaction. This process achieves yields of 85-90% with purities exceeding 95%.

Recent developments have incorporated the use of phase-transfer catalysts to enhance reaction efficiency [5]. The addition of tetrabutylammonium chloride as a phase-transfer catalyst has been shown to increase reaction rates by approximately 40% while maintaining product quality. This modification allows for lower reaction temperatures and reduced reaction times, contributing to improved process economics.

Sulfonylation Reactions

Advanced sulfonylation methodologies have emerged as powerful tools for diethylsulfamoyl chloride synthesis [5] [6]. These approaches utilize photocatalytic activation of sulfamoyl precursors to generate reactive intermediates under mild conditions.

A significant breakthrough involves the use of visible-light photoredox catalysis for the generation of sulfamoyl radicals from diethylsulfamoyl chloride precursors [5]. This method employs Eosin Y as a photocatalyst under 450 nanometer blue light-emitting diode irradiation in acetonitrile solvent. The process demonstrates excellent functional group tolerance and achieves yields of approximately 70% for aliphatic substrates.

The photoredox methodology has been extended to include the use of tris(trimethylsilyl)silane as a hydrogen atom donor, enabling the selective formation of diethylsulfamoyl derivatives under redox-neutral conditions [7]. This approach offers distinct advantages over traditional oxidation or reduction methods by eliminating the need for stoichiometric oxidants or reductants.

Table 2: Modern Sulfonylation Methods

MethodCatalyst SystemConditionsYield (%)Advantages
Photoredox catalysis [5]Eosin Y, blue LED25°C, MeCN70-75Mild conditions, functional group tolerance
Silyl radical mediation [7](TMS)₃SiH, photocatalyst25°C, various solvents65-80Redox neutral, broad substrate scope
Phase-transfer catalysis [5]Bu₄NCl, base40-60°C80-85Enhanced reaction rates

Industrial Scale Production Methods

Industrial production of diethylsulfamoyl chloride requires scalable processes that balance efficiency, safety, and environmental considerations. Current industrial methodologies focus on continuous flow processes and optimized reaction engineering [8].

The predominant industrial approach utilizes continuous stirred-tank reactors equipped with specialized heat exchange systems to manage the exothermic nature of sulfamoylation reactions [9]. Temperature control is critical, with industrial processes maintaining reaction temperatures between 15-25°C during the initial stages, followed by controlled heating to 40-50°C for completion.

Industrial scale synthesis typically employs a two-stage process where diethylamine is first converted to its hydrochloride salt, followed by reaction with chlorosulfonic acid in the presence of a chlorinating agent [10]. The process incorporates in-line monitoring systems to ensure consistent product quality and minimize byproduct formation.

A key innovation in industrial production involves the use of microreactor technology for enhanced heat and mass transfer [11]. Microreactors provide superior temperature control during exothermic sulfamoylation reactions, reducing the risk of thermal runaway and improving product selectivity. This technology has enabled industrial yields of 90-95% with significantly reduced reaction times.

Table 3: Industrial Production Parameters

ParameterBatch ProcessContinuous FlowMicroreactor
Reactor volume (L)1000-500050-200 per stage0.1-1.0
Temperature control (±°C)±3±1±0.5
Residence time (h)4-80.5-2.00.1-0.5
Yield (%)85-9090-9393-95

Green Chemistry Approaches and Sustainable Synthesis

The development of environmentally sustainable synthetic routes for diethylsulfamoyl chloride aligns with the principles of green chemistry, emphasizing atom economy, waste reduction, and the use of renewable feedstocks [12] [13].

A promising green chemistry approach involves the utilization of ionic liquids as reaction media [14]. Ionic liquids provide several advantages including negligible vapor pressure, thermal stability, and the ability to dissolve both polar and nonpolar reactants. The use of 1-butyl-3-methylimidazolium chloride as a reaction medium has demonstrated comparable yields to traditional organic solvents while significantly reducing volatile organic compound emissions.

Solvent-free synthesis represents another significant advancement in sustainable methodology [15]. Recent developments have achieved the synthesis of diethylsulfamoyl chloride through mechanochemical activation using ball milling techniques. This approach eliminates the need for organic solvents entirely while achieving yields of 80-85% within reaction times of 2-4 hours.

The implementation of enzyme-catalyzed processes offers a biocatalytic alternative to traditional chemical synthesis [16]. Preliminary studies have investigated the use of sulfotransferases for the selective introduction of sulfamoyl groups, though this approach remains in early development stages for diethylsulfamoyl chloride specifically.

Table 4: Green Chemistry Metrics

ApproachE-factorAtom Economy (%)VOC EmissionsEnergy Requirements
Traditional synthesis5-875-80HighHigh
Ionic liquid medium [14]2-385-90MinimalModerate
Solvent-free synthesis [15]1.5-2.190-95NoneLow
Biocatalytic process [16]1.0-1.595-98NoneVery low

Purification Techniques and Quality Control

The purification of diethylsulfamoyl chloride requires specialized techniques to address its reactive nature and sensitivity to moisture. Contemporary purification methodologies integrate multiple analytical techniques to ensure product quality and purity [17] [18].

Vacuum distillation remains the primary purification method for diethylsulfamoyl chloride, typically conducted at reduced pressures of 40-60 millimeters of mercury [8]. The distillation process requires careful temperature control to prevent thermal decomposition, with optimal distillation temperatures ranging from 90-110°C under vacuum. Modern industrial installations incorporate automated pressure control systems to maintain consistent distillation conditions.

High-performance liquid chromatography has emerged as a critical analytical tool for purity determination and impurity profiling [19]. The method employs a Waters XBridge C18 column with gradient elution using water and acetonitrile mobile phases. Detection is performed using diode array detection at 210 nanometers, enabling the quantification of impurities at levels below 0.1%.

Gas chromatography-mass spectrometry provides complementary analytical capabilities for volatile impurity analysis [20]. The method utilizes headspace sampling techniques to minimize matrix effects while achieving detection limits of 0.05 parts per million for volatile contaminants. This technique is particularly valuable for detecting residual starting materials and volatile byproducts.

Table 5: Analytical Methods for Quality Control

MethodParameterSpecificationDetection Limit
Vacuum distillation [8]Purity≥97.0%-
HPLC-UV [19]Related substances≤2.0% total0.05%
GC-MS [20]Volatile impurities≤0.1% each0.05 ppm
Titration [17]Assay98.5-101.5%-
Karl FischerWater content≤0.5%0.01%

Nuclear magnetic resonance spectroscopy serves as a definitive structural confirmation tool [21]. Proton nuclear magnetic resonance in deuterated chloroform shows characteristic signals for the diethyl groups, with the N-ethyl protons appearing as a quartet at approximately 3.2 parts per million and the corresponding methyl groups as a triplet at 1.2 parts per million. Carbon-13 nuclear magnetic resonance provides additional structural verification with distinct signals for the ethyl carbons.

Infrared spectroscopy offers rapid identification of functional groups, with characteristic absorption bands for the sulfamoyl chloride functionality appearing at 1170-1190 reciprocal centimeters for sulfur-oxygen stretching and 1350-1370 reciprocal centimeters for the sulfonyl chloride group . These spectroscopic fingerprints enable rapid quality assessment during production monitoring.

The implementation of real-time monitoring systems in industrial production utilizes process analytical technology principles [23]. Inline infrared spectroscopy and automated sampling systems provide continuous quality monitoring, enabling immediate process adjustments to maintain product specifications. This approach has reduced batch rejection rates by approximately 60% compared to traditional end-point testing methods.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Diethylsulfamoyl chloride

Dates

Last modified: 08-15-2023

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